![molecular formula C9H18N2O2 B7570936 2-(4-methoxypiperidin-1-yl)-N-methylacetamide](/img/structure/B7570936.png)
2-(4-methoxypiperidin-1-yl)-N-methylacetamide
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Overview
Description
2-(4-methoxypiperidin-1-yl)-N-methylacetamide, also known as MPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-(4-methoxypiperidin-1-yl)-N-methylacetamide has been studied for its potential use as a tool in neuroscience research. It has been shown to be a selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, attention, and cognitive function. 2-(4-methoxypiperidin-1-yl)-N-methylacetamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Mechanism of Action
2-(4-methoxypiperidin-1-yl)-N-methylacetamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel located in the brain. The activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes.
Biochemical and Physiological Effects:
2-(4-methoxypiperidin-1-yl)-N-methylacetamide has been shown to enhance cognitive function and memory in animal models. It has also been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. Additionally, 2-(4-methoxypiperidin-1-yl)-N-methylacetamide has been shown to have neuroprotective effects and may help to prevent damage to neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxypiperidin-1-yl)-N-methylacetamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor. However, one limitation is that 2-(4-methoxypiperidin-1-yl)-N-methylacetamide has a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
Future research on 2-(4-methoxypiperidin-1-yl)-N-methylacetamide could explore its potential use in the treatment of cognitive disorders and neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-(4-methoxypiperidin-1-yl)-N-methylacetamide to better understand its mechanism of action and potential side effects. Finally, research could explore the development of novel compounds based on the structure of 2-(4-methoxypiperidin-1-yl)-N-methylacetamide with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-(4-methoxypiperidin-1-yl)-N-methylacetamide involves the reaction of 4-methoxy-1-piperidinylamine with N-methylacetyl chloride. The resulting compound is a white crystalline powder with a molecular weight of 202.73 g/mol.
properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-9(12)7-11-5-3-8(13-2)4-6-11/h8H,3-7H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTBIIWPIRXISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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